molecular formula C19H19BrN2O2 B12336994 tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate

tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate

Cat. No.: B12336994
M. Wt: 387.3 g/mol
InChI Key: SPBVJDYZRGHTCK-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate is a complex organic compound that features a benzimidazole core with a bromomethyl phenyl substituent and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a benzimidazole derivative followed by esterification. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and tert-butyl alcohol as the esterifying agent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole core and the bromomethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a benzimidazole derivative with an amine substituent.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine

Its benzimidazole core is a common motif in many biologically active compounds, including antiviral, antifungal, and anticancer agents .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or other proteins. The benzimidazole core can interact with DNA or RNA, affecting their function and stability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 3-(bromomethyl)-1H-indole-1-carboxylate
  • tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
  • tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 2-(3-(bromomethyl)phenyl)-1H-benzo[d]imidazole-1-carboxylate is unique due to its specific substitution pattern and the presence of both a benzimidazole core and a bromomethyl group. This combination of structural features imparts distinct reactivity and potential biological activity, setting it apart from similar compounds .

Properties

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

tert-butyl 2-[3-(bromomethyl)phenyl]benzimidazole-1-carboxylate

InChI

InChI=1S/C19H19BrN2O2/c1-19(2,3)24-18(23)22-16-10-5-4-9-15(16)21-17(22)14-8-6-7-13(11-14)12-20/h4-11H,12H2,1-3H3

InChI Key

SPBVJDYZRGHTCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=CC=CC=C2N=C1C3=CC=CC(=C3)CBr

Origin of Product

United States

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